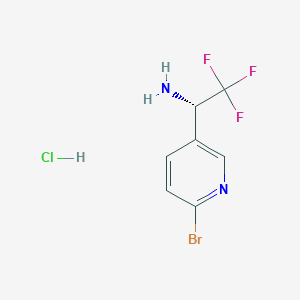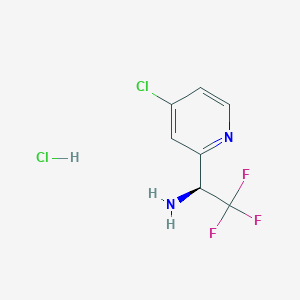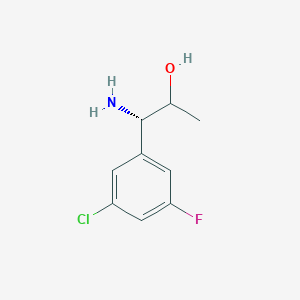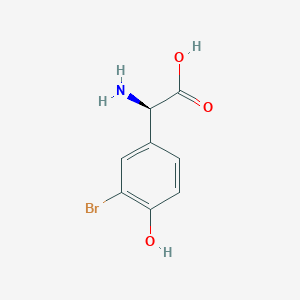
(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The presence of both amino and fluorine groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired amino acid derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions to minimize by-products and improve the overall purity of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学研究应用
(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- (S)-3-(2-Amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
Uniqueness
(S)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride is unique due to its specific combination of amino and fluorine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and biological research.
属性
分子式 |
C9H12ClFN2O2 |
|---|---|
分子量 |
234.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11FN2O2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,11-12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
HRQFMMPJORBSLC-QRPNPIFTSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


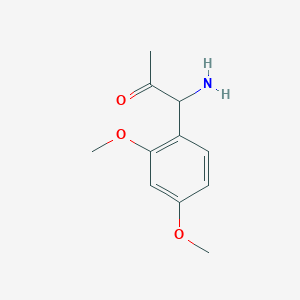
![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)

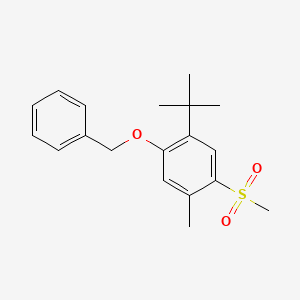
![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
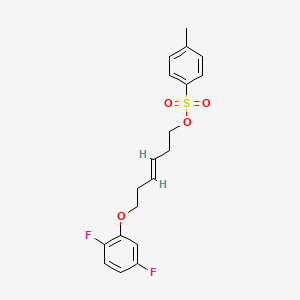
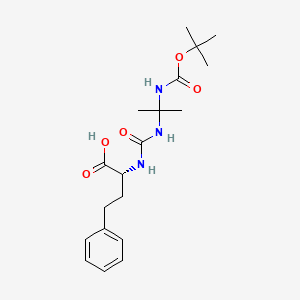
![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)

